Cas no 1249396-32-4 (2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid)

2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid is a versatile organic compound with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its unique structure and functional groups make it an effective building block for various chemical transformations. This compound offers high purity, stability, and compatibility with a wide range of reagents, facilitating efficient synthesis pathways.
2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid structure
1249396-32-4 structure
Product name:2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid
CAS No:1249396-32-4
MF:C6H7NO4S2
Molecular Weight:221.25407910347
MDL:MFCD16766332
CID:5158038
PubChem ID:62475072

2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(methylsulfonylmethyl)-1,3-thiazole-4-carboxylic acid
    • 2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid
    • Z991513058
    • 2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxy lic acid
    • 4-Thiazolecarboxylic acid, 2-[(methylsulfonyl)methyl]-
    • MDL: MFCD16766332
    • インチ: 1S/C6H7NO4S2/c1-13(10,11)3-5-7-4(2-12-5)6(8)9/h2H,3H2,1H3,(H,8,9)
    • InChIKey: FRMODNQPAULGFS-UHFFFAOYSA-N
    • SMILES: S(C)(CC1=NC(C(=O)O)=CS1)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 294
  • XLogP3: 0
  • トポロジー分子極性表面積: 121

2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-2951235-1.0g
2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid
1249396-32-4 95.0%
1.0g
$743.0 2025-03-19
Enamine
EN300-2951235-0.5g
2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid
1249396-32-4 95.0%
0.5g
$579.0 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1315491-250mg
2-(Methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid
1249396-32-4 98%
250mg
¥7922.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1315491-2.5g
2-(Methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid
1249396-32-4 98%
2.5g
¥39258.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1315491-500mg
2-(Methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid
1249396-32-4 98%
500mg
¥15627.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1315491-1g
2-(Methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid
1249396-32-4 98%
1g
¥20055.00 2024-08-09
Aaron
AR028GT3-5g
2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylicacid
1249396-32-4 95%
5g
$2984.00 2023-12-16
Aaron
AR028GT3-500mg
2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylicacid
1249396-32-4 95%
500mg
$822.00 2025-02-16
Aaron
AR028GT3-100mg
2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylicacid
1249396-32-4 95%
100mg
$379.00 2025-02-16
1PlusChem
1P028GKR-250mg
2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylicacid
1249396-32-4 95%
250mg
$516.00 2024-07-10

2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid 関連文献

2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acidに関する追加情報

Professional Introduction to Compound with CAS No. 1249396-32-4 and Product Name: 2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid

2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1249396-32-4, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic carboxylic acid derivative features a thiazole core, which is a pivotal scaffold in medicinal chemistry due to its broad biological activity and structural versatility. The presence of a methanesulfonylmethyl group at the 2-position and a carboxylic acid functionality at the 4-position further enhances its reactivity and potential utility in drug design.

The thiazole ring is a nitrogen-sulfur heterocycle that has been extensively studied for its pharmacological properties. It is a key structural motif found in numerous bioactive natural products and synthetic drugs, including antifungal, antibacterial, antiviral, and anticancer agents. The unique electronic and steric properties of the thiazole ring make it an ideal platform for modulating biological targets. In particular, derivatives of 1,3-thiazole have shown promise in inhibiting enzymes such as kinases and proteases, which are often implicated in disease pathways.

The specific substitution pattern of 2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid imparts distinct chemical characteristics that make it valuable in synthetic applications. The methanesulfonylmethyl group serves as a versatile handle for further functionalization, enabling the construction of more complex molecular architectures. Additionally, the carboxylic acid moiety allows for salt formation and conjugation with other biomolecules, such as peptides or nucleotides, facilitating the development of prodrugs or targeted therapeutic agents.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in addressing unmet medical needs. The thiazole scaffold has been particularly noteworthy due to its ability to interact with biological targets through multiple binding modes. For instance, studies have demonstrated that thiazole derivatives can engage with protein pockets via hydrogen bonding, hydrophobic interactions, and π-stacking interactions. This multifaceted binding capability has been exploited to develop inhibitors with high selectivity and potency.

In the context of current research, 2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid has garnered attention as a building block for novel therapeutic entities. Researchers have leveraged its structural features to design molecules with enhanced pharmacokinetic profiles or improved target engagement. For example, modifications at the 2- and 4-positions of the thiazole ring have been explored to optimize solubility, metabolic stability, and cellular permeability. Such efforts align with the broader goal of developing next-generation drugs that exhibit improved efficacy and reduced side effects.

The synthesis of 2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid involves well-established organic transformations that highlight its synthetic accessibility. Key steps typically include thiazole ring formation followed by selective functionalization at the desired positions. Advances in catalytic methods have further streamlined these processes, enabling scalable production under mild conditions. This accessibility is crucial for both academic research and industrial applications, as it allows for rapid exploration of structure-activity relationships (SAR) without prohibitive synthetic challenges.

The potential applications of this compound extend beyond traditional pharmaceuticals. In agrochemical research, for instance, thiazole derivatives have been investigated for their herbicidal and pesticidal properties. The structural features of 2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid, particularly the electron-withdrawing nature of the carboxylic acid and sulfonyl groups, make it a promising candidate for developing novel agrochemicals that target specific enzymatic pathways in pests or weeds.

Moreover, the growing interest in green chemistry has prompted investigations into sustainable synthetic routes for heterocyclic compounds like 2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid. Catalytic processes that minimize waste generation and energy consumption are being prioritized to align with environmental regulations and corporate social responsibility initiatives. Such methodologies not only enhance cost-effectiveness but also contribute to a more sustainable chemical industry.

Future directions in the study of this compound may involve exploring its role in drug development through computational modeling and high-throughput screening (HTS). Molecular docking studies can predict binding affinities and interactions with potential drug targets, while HTS can accelerate the identification of lead compounds from large libraries. These approaches are essential for translating laboratory discoveries into clinical candidates efficiently.

In summary,2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid (CAS No. 1249396-32-4) represents a valuable asset in pharmaceutical chemistry due to its structural complexity and functional diversity. Its potential applications span multiple therapeutic areas, driven by ongoing research into novel heterocyclic scaffolds like thiazole derivatives. As synthetic methodologies continue to evolve and computational tools become more sophisticated, this compound will likely remain at the forefront of medicinal chemistry innovation.

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